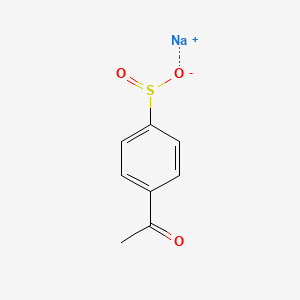
Sodium 4-acetylbenzenesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-acetylbenzenesulfinate is an organic compound with the molecular formula C8H7NaO3S. It is a sodium salt of 4-acetylbenzenesulfinic acid and is known for its unique chemical properties and applications in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-acetylbenzenesulfinate can be synthesized through the sulfonylation of acetophenone derivatives. The process typically involves the reaction of acetophenone with sulfur dioxide and a base, such as sodium hydroxide, to form the sulfonate salt .
Industrial Production Methods: In industrial settings, the production of sodium sulfinates, including this compound, often involves the use of photoredox catalytic transformations and electrochemical synthesis. These methods are efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-acetylbenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various organosulfur compounds, including sulfonamides and sulfones.
Scientific Research Applications
Sodium 4-acetylbenzenesulfinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organosulfur compounds.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 4-acetylbenzenesulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating reagent. It can form S–S, N–S, and C–S bonds, making it a versatile compound in various chemical reactions. The molecular targets and pathways involved include the formation of sulfonyl radicals and their subsequent reactions with other molecules .
Comparison with Similar Compounds
- Sodium dodecylbenzenesulfonate
- Sodium benzenesulfonate
- Sodium toluenesulfonate
Comparison: Sodium 4-acetylbenzenesulfinate is unique due to its acetyl group, which imparts distinct chemical properties compared to other sulfonates. This acetyl group allows for specific reactions and applications that are not possible with other similar compounds .
Properties
Molecular Formula |
C8H7NaO3S |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
sodium;4-acetylbenzenesulfinate |
InChI |
InChI=1S/C8H8O3S.Na/c1-6(9)7-2-4-8(5-3-7)12(10)11;/h2-5H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
AOYIWORDOXPINP-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















